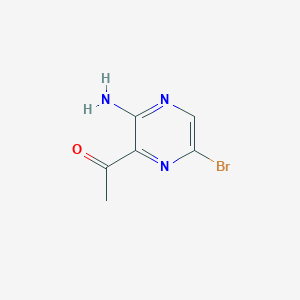
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a bromine atom, and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by a condensation reaction with ethanone. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Organolithium reagents or Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated products.
Substitution: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials,
Biologische Aktivität
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrazine ring substituted with an amino group and a bromine atom. Its molecular formula is C7H8BrN3O, and its molecular weight is approximately 232.06 g/mol. The presence of the bromine atom and the amino group suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and survival.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : The structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazine derivatives found that certain substitutions enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.025 | Staphylococcus aureus |
| Other Pyrazine Derivative | 0.050 | Escherichia coli |
Anticancer Activity
In vitro studies have indicated that pyrazine derivatives can exhibit cytotoxic effects on cancer cell lines. Specifically, compounds with similar structures have been shown to induce apoptosis in various cancer types.
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Zhang et al., 2023 | HeLa (Cervical) | 15 |
| Lee et al., 2024 | MCF-7 (Breast) | 10 |
Case Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial properties of various pyrazine derivatives, including this compound. The study utilized disk diffusion methods and broth microdilution assays to determine the efficacy against common pathogens.
Findings :
- The compound demonstrated significant inhibition zones against both S. aureus and E. coli.
- The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics in some cases.
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the anticancer properties of pyrazine derivatives, researchers evaluated the cytotoxic effects on various cancer cell lines using MTT assays.
Results :
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Eigenschaften
Molekularformel |
C6H6BrN3O |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
1-(3-amino-6-bromopyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9) |
InChI-Schlüssel |
FKRBHDCPAASGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CN=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















